
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :
- Reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base.
- The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]
Industrial Production Methods
Industrial production of this compound involves the oligomerization of ethylene oxide. The compound can be purified by distillation or recrystallization from hot acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly potassium cations.
Phase-Transfer Catalysis: Acts as a phase-transfer catalyst in various organic reactions.
Common Reagents and Conditions
Potassium Hydroxide: Used in the synthesis of the compound.
Sodium Borohydride: Used in chemoselective reduction reactions.
Major Products Formed
Complexes with Metal Cations: The compound forms stable complexes with cations such as potassium, calcium, and strontium.
Wissenschaftliche Forschungsanwendungen
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the cavity of the molecule. This complexation facilitates various chemical reactions by increasing the solubility of the cation in nonpolar solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo-18-crown-6
- Triglyme
- Hexaaza-18-crown-6
Uniqueness
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its high affinity for potassium cations and its ability to act as a phase-transfer catalyst. Its structure allows for the formation of stable complexes with various cations, making it valuable in a wide range of chemical and industrial applications .
Eigenschaften
CAS-Nummer |
75507-22-1 |
|---|---|
Molekularformel |
C20H40O6 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-octyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-20-19-25-16-15-23-12-11-21-9-10-22-13-14-24-17-18-26-20/h20H,2-19H2,1H3 |
InChI-Schlüssel |
UCKUGXSGNMAPLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1COCCOCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
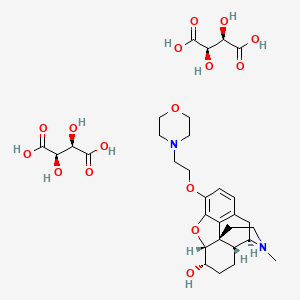
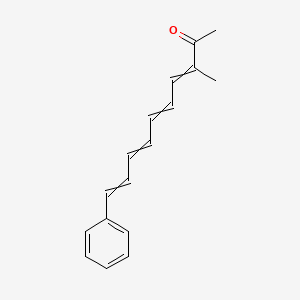

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
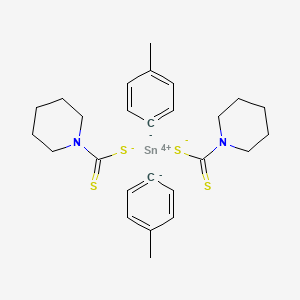
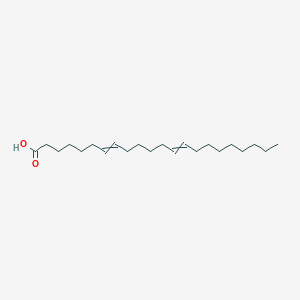
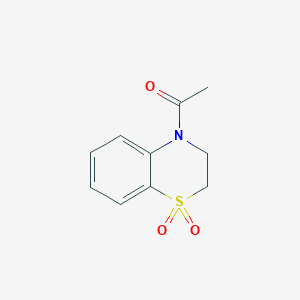
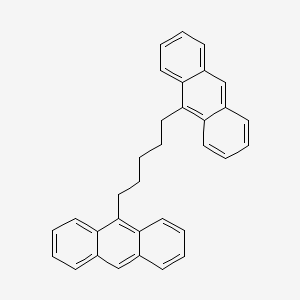

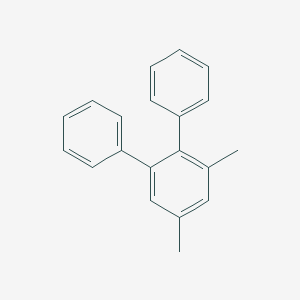
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


